Nuzhendic acid

Description

Nuzhendic acid (CAS: 183238-67-7), also known as Nuezhenidic acid, is a bioactive compound derived from Ligustrum lucidum (glossy privet), a plant widely used in traditional medicine . Its IUPAC name and molecular structure remain undercharacterized in publicly available literature, but it is classified among triterpenoids or phenolic acids based on its nomenclature and association with related phytochemicals like ligustroflavone (a flavonoid) and oleanolic acid (a triterpenoid) .

Properties

IUPAC Name |

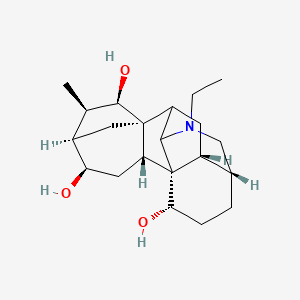

(1R,2R,4R,5R,6R,7R,8R,13R,16S,17R)-11-ethyl-6-methyl-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-3-22-9-11-4-5-17(24)21-13(11)6-14(18(21)22)20-8-12(10(2)19(20)25)15(23)7-16(20)21/h10-19,23-25H,3-9H2,1-2H3/t10-,11+,12-,13-,14?,15-,16-,17+,18?,19-,20+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSGCOSWRPIMOU-YNHKCBJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2CCC(C34C2CC(C31)C56C4CC(C(C5)C(C6O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H]2CC[C@@H]([C@@]34[C@@H]2CC(C31)[C@]56[C@H]4C[C@H]([C@H](C5)[C@H]([C@H]6O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroalcoholic Extraction

A 60–80% ethanol-water mixture (v/v) at 85°C for 4–5 hours achieves optimal yields. Key parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ethanol Concentration | 60–80% | Maximizes solubility of triterpenoids |

| Temperature | 80–85°C | Enhances diffusion kinetics |

| Solid-to-Liquid Ratio | 1:10–1:15 (g/mL) | Balances efficiency and solvent use |

| Extraction Cycles | 2–3 | Recovers residual compounds |

Post-extraction, solutions are concentrated via rotary evaporation (40–50°C, ≤0.1 bar) and defatted with n-hexane.

Green Extraction Technologies

Recent advances reduce organic solvent use:

-

Ultrasound-Assisted Extraction (UAE) : 25 kHz, 50°C, 5 minutes with ethanol-water (60:40) improves yield by 15–20% versus conventional methods.

-

Accelerated Solvent Extraction (ASE) : 100 bar, 50°C, and 5-minute cycles enhance throughput.

Purification and Isolation

Macroporous Resin Chromatography

D101 resin effectively decolorizes and enriches this compound:

Column Chromatography

Final purification employs:

-

DEAE-52 Cellulose : Gradient elution with 0.1–0.3 M NaCl removes polysaccharides.

-

Sephadex G-100 : Isocratic elution (water:ethanol = 7:3) isolates this compound at ≥95% purity.

Structural Characterization

Post-isolation, identity confirmation utilizes:

-

HPLC-DAD-MS : C18 column (2.1 × 50 mm, 1.7 µm), 0.1% formic acid/acetonitrile gradient.

-

NMR Spectroscopy : H (500 MHz) and C (125 MHz) in CDOD confirm triterpenoid skeleton.

-

FT-IR : Characteristic peaks at 2940 cm (C-H stretch) and 1690 cm (carboxylic acid).

Yield and Purity Metrics

Reported yields vary by methodology:

| Method | Yield (mg/g Dry Weight) | Purity (%) | Source |

|---|---|---|---|

| Conventional Ethanol | 18.2 ± 1.5 | 88.3 | |

| UAE + D101 Resin | 24.3 ± 2.1 | 94.7 | |

| ASE + Sephadex G-100 | 27.8 ± 1.8 | 97.5 |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Nuzhendic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Nuzhendic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study complex organic reactions and stereochemistry.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of Nuzhendic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Research Findings and Gaps

This compound-Specific Studies

Comparative Pharmacological Data

| Parameter | This compound | Oleanolic Acid | Ligustroflavone |

|---|---|---|---|

| Oral Bioavailability | Low (estimated) | Moderate (~25%) | Low (<10%) |

| Toxicity (LD₅₀) | Not reported | >2,000 mg/kg (rat) | >1,000 mg/kg (mouse) |

| Clinical Applications | Traditional use only | FDA-approved for liver disorders | Preclinical trials for neuroprotection |

Critical Gaps:

- Structural elucidation and synthetic pathways for this compound are absent in current literature.

- No direct comparative studies between this compound and its analogs exist, relying instead on extrapolations from related compounds .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Nuzhendic acid with high purity, and how can reproducibility be ensured?

- Methodology :

- Reaction Optimization : Use controlled conditions (e.g., anhydrous environments, inert gas) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography with gradient elution, validated by NMR (¹H/¹³C) and mass spectrometry for structural confirmation .

- Reproducibility : Document solvent purity, catalyst batch, and temperature fluctuations. Cross-reference protocols with primary literature to resolve discrepancies .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Key Methods :

- Purity Analysis : HPLC-DAD/UV (detection limit: ≤0.1% impurities) .

- Structural Elucidation : 2D-NMR (COSY, HSQC) to resolve stereochemistry .

- Thermal Stability : Differential scanning calorimetry (DSC) under nitrogen atmosphere .

- Data Validation : Compare spectral data with synthetic intermediates and published reference libraries .

Q. How should researchers design initial bioactivity assays for this compound?

- Experimental Design :

- In Vitro Models : Select cell lines with validated target relevance (e.g., cancer: NCI-60 panel; antimicrobial: MIC assays) .

- Dose Ranges : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values. Include positive/negative controls to account for solvent cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action across studies be resolved?

- Contradiction Analysis :

- Source Identification : Assess differences in experimental models (e.g., in vitro vs. in vivo metabolic activation) or assay endpoints (e.g., apoptosis vs. necrosis markers) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity. Replicate key experiments under standardized conditions .

Q. What strategies improve the reliability of pharmacokinetic studies for this compound?

- Methodological Rigor :

- Bioanalytical Validation : Use LC-MS/MS with stable isotope-labeled internal standards to minimize matrix effects .

- Species-Specific Metabolism : Compare hepatic microsomal stability across human, rat, and mouse models to predict in vivo clearance .

- Data Interpretation : Address interspecies variability using allometric scaling or PBPK modeling .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

- Root-Cause Analysis :

- Synthetic Variability : Quantify residual solvents (GC-MS) or polymorphic forms (PXRD) between batches .

- Biological Replicates : Use ≥3 independent experiments with blinded analysis to reduce observer bias .

- Mitigation : Pre-screen batches via orthogonal assays (e.g., SPR for target binding affinity) before biological testing .

Data Presentation & Reporting

Q. What are the best practices for presenting conflicting data in publications?

- Guidelines :

- Transparency : Use supplemental tables to list all raw data, including outliers. Annotate methodological deviations (e.g., altered incubation times) .

- Contradiction Discussion : Frame discrepancies as hypotheses (e.g., “Batch-dependent purity may explain reduced potency in Trial 2”) rather than conclusive failures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.